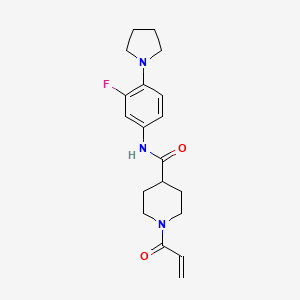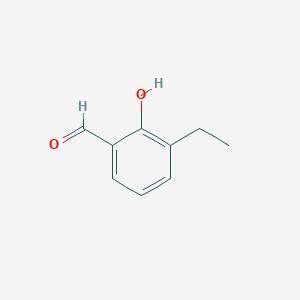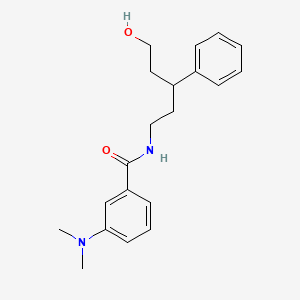
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylamino group, a hydroxy group, and a phenylpentyl chain attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core, which can be achieved through the reaction of benzoic acid with an amine, such as dimethylamine, under acidic conditions.
Introduction of the Phenylpentyl Chain: The phenylpentyl chain can be introduced through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, typically using a hydroxylating agent such as hydrogen peroxide or a peracid.
Final Coupling: The final step involves coupling the dimethylamino group with the hydroxylated phenylpentyl chain to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.
Reduction: Reduction of the benzamide core can produce primary or secondary amines.
Substitution: Substitution reactions can result in the formation of various substituted benzamides.
Applications De Recherche Scientifique
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptors, or as an inhibitor of specific enzymes, thereby affecting signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide: shares structural similarities with other benzamides, such as:
Uniqueness
- This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a dimethylamino group, a hydroxy group, and a phenylpentyl chain attached to a benzamide core sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
IUPAC Name |
3-(dimethylamino)-N-(5-hydroxy-3-phenylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-22(2)19-10-6-9-18(15-19)20(24)21-13-11-17(12-14-23)16-7-4-3-5-8-16/h3-10,15,17,23H,11-14H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZXCIOSOSUFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
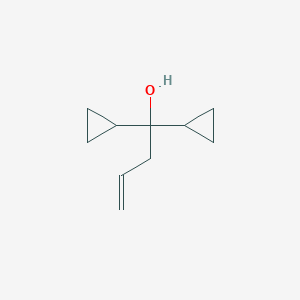
![3-[(Prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2925962.png)
![2-ethoxy-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925964.png)
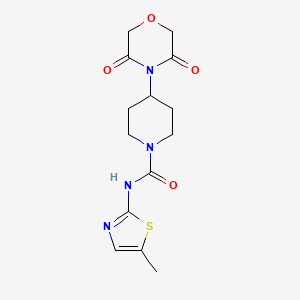
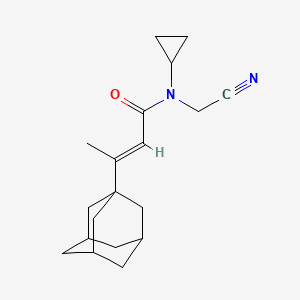
![N-(benzo[d]thiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2925968.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide](/img/structure/B2925969.png)
![4-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2925972.png)
![8-AMINO-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2925973.png)
![2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2925975.png)
![3-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-methylbenzenesulfonamido}propanoic acid](/img/structure/B2925976.png)
